molecular formula C17H23NO3 B10806454 1-(Azepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

1-(Azepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B10806454
M. Wt: 289.4 g/mol
InChI Key: MYGAOGGKDPUOBF-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features an azepane ring, which is a seven-membered nitrogen-containing heterocycle, and a dimethoxyphenyl group, which is a phenyl ring substituted with two methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an azepane-substituted acetophenone and 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors might be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into saturated ketones or alcohols.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe to study biological processes involving chalcones.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Use in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones exert their effects by interacting with various molecular targets, such as enzymes, receptors, and signaling pathways. The azepane ring and dimethoxyphenyl group may enhance the compound’s ability to bind to specific targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.

    1-(Morpholin-4-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: Contains a morpholine ring instead of the azepane ring.

    1-(Pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: Features a five-membered pyrrolidine ring.

Uniqueness

1-(Azepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is unique due to the presence of the azepane ring, which may confer distinct steric and electronic properties compared to similar compounds with different nitrogen-containing rings

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

1-(azepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H23NO3/c1-20-15-9-7-14(13-16(15)21-2)8-10-17(19)18-11-5-3-4-6-12-18/h7-10,13H,3-6,11-12H2,1-2H3

InChI Key

MYGAOGGKDPUOBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCCCCC2)OC

Origin of Product

United States

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